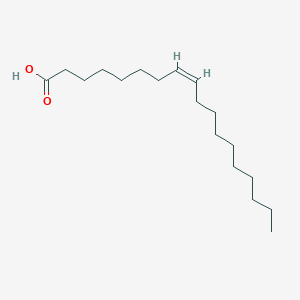
Zirconium acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium acrylate is a zirconium-containing multifunctional acrylate with the chemical formula Zr(CH2CHCO2)4. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is utilized in various industrial applications due to its unique properties.
Métodos De Preparación
Zirconium acrylate can be synthesized through the reaction of zirconium alkoxy derivatives with unsaturated acids. This reaction leads to the formation of normal salts or polynuclear oxocarboxylates, depending on the reaction conditions and the nature of the initial reagents . The preparation of this compound involves the use of zirconium (IV) oxyacrylate complexes with polypyridine ligands, which are then subjected to thermolysis at 600°C to obtain nanosized zirconium oxides .
Análisis De Reacciones Químicas
Zirconium acrylate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium dioxide nanoparticles.
Reduction: It can be reduced under specific conditions to yield different zirconium-based compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of new compounds.
Common reagents used in these reactions include zirconium chloride, zirconocene perfluorosulfonates, and organozirconium complexes . The major products formed from these reactions are typically zirconium-based nanoparticles and other zirconium-containing compounds.
Aplicaciones Científicas De Investigación
Zirconium acrylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of zirconium acrylate involves its ability to form strong bonds with other molecules due to the presence of zirconium. This compound acts as a catalyst in various chemical reactions by providing a surface for the reactants to interact, thereby increasing the reaction rate . The molecular targets and pathways involved in its action include the activation of unsaturated bonds and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
Zirconium acrylate can be compared with other similar compounds, such as:
Zirconium carboxyethyl acrylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Zinc acrylate: Another acrylate compound with zinc as the central metal, used in different industrial applications.
Hafnium carboxyethyl acrylate: A compound with hafnium instead of zirconium, exhibiting different chemical properties and uses.
This compound is unique due to its high refractive index and ability to form transparent films, making it particularly valuable in optical applications .
Propiedades
Número CAS |
66336-96-7 |
|---|---|
Fórmula molecular |
C12H16O8Zr |
Peso molecular |
379.47 g/mol |
Nombre IUPAC |
prop-2-enoic acid;zirconium |
InChI |
InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5); |
Clave InChI |
BIXADNIHYBZLKU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)




